molecular formula C25H33N3O4 B2669692 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide CAS No. 922086-29-1

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

Cat. No. B2669692
CAS RN: 922086-29-1
M. Wt: 439.556
InChI Key: HXRJMWKCLOAFRZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives demonstrates the versatility of these compounds in forming salts and inclusion compounds with distinctive structural and optical properties. For instance, the study on the structural aspects of such derivatives revealed their ability to form gels and crystalline solids when treated with various mineral acids, exhibiting fluorescence emission changes upon protonation and interaction with specific compounds, indicative of potential applications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

The synthesis and reactions of compounds within this class, such as tetrahydroquinolines and their derivatives, have been extensively explored. These studies provide insights into the methodologies for generating complex molecules with potential biological and pharmacological activities. For example, research on the synthesis of tetrahydroquinolines via imino Diels-Alder reactions highlights the chemical versatility and potential for creating compounds with specific biological activities (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).

Biological and Pharmacological Applications

Although the direct pharmacological applications of "2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide" are not explicitly mentioned, related studies on tetrahydroquinoline derivatives showcase their potential in therapeutic contexts. For instance, tetrahydroquinoline derivatives have been synthesized and evaluated for their anti-tuberculosis activity, suggesting the potential utility of such compounds in developing new antimicrobial agents (Bai et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-27-11-3-4-19-16-20(5-10-23(19)27)24(28-12-14-31-15-13-28)17-26-25(29)18-32-22-8-6-21(30-2)7-9-22/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRJMWKCLOAFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

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